molecular formula C8H5F3N2O B1627655 5-(Trifluoromethoxy)-1H-benzimidazole CAS No. 911825-64-4

5-(Trifluoromethoxy)-1H-benzimidazole

Cat. No. B1627655
M. Wt: 202.13 g/mol
InChI Key: YBOXTUJLDCBPEO-UHFFFAOYSA-N
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Description

The trifluoromethoxy group is a chemical group that consists of a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .


Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions . For instance, the synthesis of 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives involves the reaction of 2-fluoro-5-(trifluoromethoxy)phenyl with 1,2,4-oxadiazol-3-yl)piperazine .


Molecular Structure Analysis

The molecular structure of related compounds can be determined using various techniques such as electron diffraction and spectroscopy supplemented with ab initio calculations .


Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex. For example, the production of selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined through various methods. For example, the boiling point, density, and refractive index of (Trifluoromethoxy)benzene have been determined .

Scientific Research Applications

Antimicrobial Activities

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new benzimidazole derivatives have shown comparable or even stronger antibacterial and antifungal activities than reference drugs. A specific study demonstrated that certain compounds could effectively intercalate into DNA, potentially blocking DNA replication and thereby exerting antimicrobial activity (Zhang et al., 2014). Additionally, other studies have highlighted the synthesis of benzimidazole derivatives displaying potent antibacterial and antifungal activities against various strains, including MRSA and Saccharomyces cerevisiae, indicating their potential as novel antimicrobial agents (Fang et al., 2016).

Anticancer Activities

Research has also focused on the anticancer potential of benzimidazole derivatives. For example, certain compounds were synthesized with the aim of producing promising anticancer agents, showing good to remarkable broad-spectrum anticancer activity against the NCI 60 cell line panel. A particular compound exhibited significant growth inhibition and selectivity for leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer agents (Husain et al., 2013).

Anti-Inflammatory Effects

Benzimidazole derivatives have been identified as potential anti-inflammatory agents, interacting with various receptors and enzymes to exert their effects. The structure–activity relationship (SAR) analyses of these compounds have indicated that substitutions on the benzimidazole scaffold significantly contribute to anti-inflammatory activity, offering insights for designing and developing future anti-inflammatory drugs (Veerasamy et al., 2021).

DNA Interaction

The interaction of benzimidazole derivatives with DNA has been extensively studied, highlighting their potential in modulating DNA-associated processes. For example, a tris(benzimidazole) analogue was investigated for its ability to bind to the minor groove of DNA, offering insights into drug-DNA sequence recognition and the development of novel therapeutic agents (Clark et al., 1996).

Corrosion Inhibition

Additionally, benzimidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have shown that such compounds can significantly reduce corrosion rates, with their efficiency increasing with concentration. The adsorption of inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating their potential application in industrial corrosion protection (Yadav et al., 2013).

Safety And Hazards

Safety data sheets provide information on the potential hazards of related compounds. For example, (Trifluoromethoxy)isatin may cause skin irritation and serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on related compounds can vary widely. For example, the trifluoromethyl group is finding increased utility as a substituent in bioactives .

properties

IUPAC Name

6-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOXTUJLDCBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592438
Record name 6-(Trifluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethoxy)-1H-benzimidazole

CAS RN

911825-64-4
Record name 6-(Trifluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(trifluoromethoxy)-1H-benzo[d]imidazole (4) was prepared in two steps from 2-nitro-4-(trifluoromethoxy)aniline (5) using procedures identical to those used to make 3H-benzo[d]imidazole-5-carbonitrile (3) from 4-amino-3-nitrobenzonitrile (1, examples 1, 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bhagat, A Gahlawat, PV Bharatam - … Bioinformatics: Applications in …, 2019 - Springer
Abstract Structure-based drug design Drug design (SBDD) is being efficiently used for the design of antimalarial agents. It is a very effective tool for challenges like drug selectivity and …
Number of citations: 1 link.springer.com

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